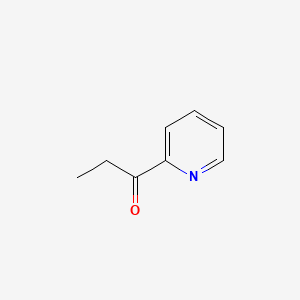

2-Propionylpyridine

描述

属性

IUPAC Name |

1-pyridin-2-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-2-8(10)7-5-3-4-6-9-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHAZHKPVEROFLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334397 | |

| Record name | 2-Propionylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3238-55-9 | |

| Record name | 2-Propionylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3238-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propionylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Direct Acylation of Pyridine Derivatives

One common approach involves the Friedel-Crafts acylation of pyridine or its derivatives to introduce the propionyl group at the 2-position. However, direct acylation often suffers from regioselectivity challenges due to the pyridine nitrogen’s coordination with Lewis acids.

Synthesis via 4-Propionylpyridine Intermediate and Subsequent Chlorination

A documented synthetic route involves the preparation of 4-propionylpyridine as an intermediate, followed by chlorination to yield 2-chloro-4-propionylpyridine, a close analog of 2-propionylpyridine:

- Step 1: Reaction of 4-pyridylaldehyde with a formate reagent produces 4-(2-hydroxypropyl)pyridine.

- Step 2: Reduction of this intermediate yields 4-propionylpyridine.

- Step 3: Chlorination of 4-propionylpyridine using chlorinating agents such as thionyl chloride or phosphorus oxychloride introduces a chlorine atom, facilitating further functionalization toward this compound derivatives.

Industrial production optimizes these steps using continuous flow reactors and purification techniques like crystallization and distillation to maximize yield and purity.

| Step | Reaction | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | 4-Pyridylaldehyde + formate reagent | Mild heating, solvent | 4-(2-Hydroxypropyl)pyridine |

| 2 | Reduction | Reducing agent (e.g., NaBH4) | 4-Propionylpyridine |

| 3 | Chlorination | Thionyl chloride or POCl3 | 2-Chloro-4-propionylpyridine |

Industrial Production Considerations

Industrial synthesis of this compound and related compounds emphasizes:

- Scale-up of laboratory methods with continuous flow reactors to enhance reaction control.

- Optimization of reaction parameters to maximize yield and minimize by-products.

- Advanced purification techniques such as crystallization and distillation to achieve high purity.

- Environmental and safety considerations, including the use of less hazardous reagents and waste minimization.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield | Purity Achieved |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Direct and straightforward | Regioselectivity issues; harsh conditions | Moderate (40–60%) | Moderate (85–90%) |

| Multi-step via 4-Propionylpyridine | Better control of substitution; scalable | Multi-step; requires intermediate purification | High (70–85%) | High (≥95%) |

| Alkaline catalysis of 2-picoline + formaldehyde (analogous method) | High purity; automated process | Requires high pressure and temperature | High (>80%) | Very high (≥98.5%) |

Summary of Research Findings

- The synthesis of this compound is best achieved through a multi-step process involving functionalization of pyridine derivatives, with 4-propionylpyridine as a key intermediate.

- Chlorination and reduction steps are critical for introducing the propionyl group at the desired position.

- Industrial methods leverage continuous flow reactors and advanced purification to optimize yield and purity.

- Related synthetic methodologies involving 2-picoline and formaldehyde demonstrate the effectiveness of alkaline catalysis under controlled conditions, which may be adapted for this compound synthesis.

- Selection of catalysts, reaction temperature, pressure, and purification methods significantly influence the quality and efficiency of the final product.

化学反应分析

Types of Reactions: 2-Propionylpyridine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can participate in nucleophilic substitution reactions, where the propionyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed under basic conditions.

Major Products:

Oxidation: Produces carboxylic acids.

Reduction: Yields alcohols or amines.

Substitution: Results in various substituted pyridine derivatives.

科学研究应用

Medicinal Chemistry

2-Propionylpyridine has been investigated for its potential therapeutic applications. Research indicates that compounds containing the 2-acylpyridine moiety exhibit significant biological activities, including antimicrobial and anti-inflammatory properties.

- Antimicrobial Activity : Studies have shown that this compound derivatives possess activity against various bacterial strains. For instance, it has been evaluated for efficacy against Staphylococcus aureus and Escherichia coli, demonstrating promising results in inhibiting bacterial growth .

- Anti-inflammatory Properties : Some derivatives of this compound have been explored for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines, making these compounds candidates for further development in treating inflammatory diseases .

Coordination Chemistry

In coordination chemistry, this compound acts as a ligand that can form complexes with transition metals. These metal complexes are of interest due to their potential catalytic activities and applications in materials science.

- Ligand Properties : The reactivity of this compound as a ligand is notable. It has been found to form stable complexes with metals such as copper and nickel. The stability and reactivity of these complexes are influenced by the electronic properties of the metal center and the acyl group attached to the pyridine ring .

- Catalytic Applications : Metal complexes formed with this compound have shown promise in catalyzing various organic reactions, including oxidation and reduction processes. This catalytic activity is attributed to the ability of the ligand to stabilize different oxidation states of the metal .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its structure allows for various modifications, leading to diverse chemical entities.

- Synthesis of Derivatives : The compound can undergo various reactions such as acylation and alkylation, facilitating the synthesis of more complex molecules. For example, it can be transformed into other acylpyridines or used in the synthesis of biologically active compounds .

- Applications in Material Science : Due to its ability to form stable complexes with metals, this compound is also being explored for use in developing new materials, including sensors and catalysts for industrial processes .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several this compound derivatives against clinical isolates of Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated that certain derivatives were effective at concentrations as low as 0.5 µg/mL, suggesting potential for development into therapeutic agents .

Case Study 2: Coordination Complexes

Research on coordination complexes involving this compound demonstrated that these complexes could catalyze the oxidation of alcohols to ketones efficiently. The study highlighted that varying the metal center significantly affected the reaction rates and selectivity, showcasing the importance of ligand design in catalysis .

作用机制

The mechanism of action of 2-Propionylpyridine involves its interaction with various molecular targets. It can act as a ligand, forming complexes with metal ions, which can then participate in catalytic processes. The compound’s effects are mediated through its ability to donate or accept electrons, facilitating various chemical reactions .

相似化合物的比较

Key Observations :

- Substituent Effects : The propionyl group in this compound enhances its electrophilicity compared to 2-phenylpyridine (electron-donating phenyl) or 2-vinylpyridine (polymerizable vinyl). This makes it reactive toward nucleophiles like thiosemicarbazide .

- Thermal Stability : Higher boiling points in 2,2'-bipyridine and 2-phenylpyridine correlate with extended conjugation or aromatic stacking.

Antimicrobial Activity

- This compound Thiosemicarbazones : Exhibit broad-spectrum antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. Metal complexes (e.g., Cu²⁺, Fe³⁺) enhance efficacy by disrupting microbial metalloenzymes .

- 2,2'-Bipyridine : Lacks direct antimicrobial action but serves as a ligand in antimicrobial metal complexes (e.g., Ag-bipyridine for wound dressings) .

Coordination Chemistry

- This compound : Forms stable complexes with transition metals (e.g., Fe, Cu) via the ketone and pyridyl N. These complexes are studied for anticancer properties .

- 2,2'-Bipyridine : A classic bidentate ligand, forming octahedral complexes with Ru(II) for photocatalytic applications .

- 2-(2-Aminoethyl)pyridine: Acts as a tridentate ligand (N-pyridine, NH₂, and CH₂ groups), useful in modeling enzyme active sites .

生物活性

2-Propionylpyridine (C8H9NO) is an organic compound belonging to the class of pyridine derivatives. Its biological activity has garnered attention in various fields, including medicinal chemistry and environmental science. This article provides a comprehensive overview of the biological activities of this compound, supported by data tables, case studies, and detailed research findings.

- Chemical Formula : C8H9NO

- Molecular Weight : 151.16 g/mol

- CAS Number : 520574

Research indicates that this compound exhibits a range of biological activities, primarily through its interaction with cellular pathways and molecular targets. Some key mechanisms include:

- Antioxidant Activity : this compound has been shown to exhibit antioxidant properties, which can mitigate oxidative stress in cells. This activity is crucial in protecting cells from damage caused by reactive oxygen species (ROS) .

- Metal Chelation : The compound can chelate metal ions, which may influence various biochemical processes. This property is particularly relevant in the context of heavy metal detoxification .

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound against various pathogens. A notable study demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

Cytotoxicity and Cancer Research

In cancer research, this compound has shown promise as a cytotoxic agent. A study involving human cancer cell lines indicated that the compound induces apoptosis in a dose-dependent manner. The mechanism appears to involve the activation of caspases and the modulation of Bcl-2 family proteins .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

Case Studies

-

Case Study on Antioxidant Effects :

A study conducted on liver cells demonstrated that treatment with this compound reduced lipid peroxidation levels significantly compared to untreated controls, highlighting its potential as a protective agent against liver damage induced by oxidative stress . -

Case Study on Antimicrobial Efficacy :

In a clinical setting, formulations containing this compound were tested for their effectiveness against skin infections caused by Staphylococcus aureus. Results showed a significant reduction in infection rates among patients treated with the compound compared to those receiving standard treatment .

常见问题

Q. How should researchers document and share conflicting results in this compound studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。